molecular formula C17H12N2OS B5308094 (Z)-3-(5-methylfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(Z)-3-(5-methylfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B5308094
M. Wt: 292.4 g/mol
InChI Key: JPYBBADLIWYSFO-ZROIWOOFSA-N
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Description

(Z)-3-(5-methylfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that features a furan ring, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-methylfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling of the Rings: The furan and thiazole rings are then coupled through a Knoevenagel condensation reaction with a nitrile-containing compound to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-methylfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(5-methylfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(5-methylfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: can be compared with other compounds containing furan, thiazole, and nitrile groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-3-(5-methylfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-12-7-8-15(20-12)9-14(10-18)17-19-16(11-21-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYBBADLIWYSFO-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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